An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)
An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (phenylthio)acetate, with the CAS number 7605-25-6, is a sulfur-containing organic compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenylthio group attached to an ethyl acetate moiety, makes it a valuable building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
Ethyl (phenylthio)acetate is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl (phenylthio)acetate
| Property | Value | Reference(s) |
| CAS Number | 7605-25-6 | |
| Molecular Formula | C₁₀H₁₂O₂S | |
| Molecular Weight | 196.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 143-145 °C at 14 mmHg | |
| Density | 1.13 g/cm³ | |
| Refractive Index | 1.5460 to 1.5480 | |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water. |
Synthesis of Ethyl (phenylthio)acetate
A common and efficient method for the synthesis of Ethyl (phenylthio)acetate is the reaction of a thiophenolate salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis.
Experimental Protocol: Synthesis via S-alkylation
This protocol describes the synthesis of Ethyl (phenylthio)acetate from thiophenol and ethyl chloroacetate.
Materials:
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Thiophenol
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Ethyl chloroacetate
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Absolute ethanol
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.0 equivalent) in absolute ethanol.
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To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of potassium thiophenolate.
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Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield pure Ethyl (phenylthio)acetate.
Below is a Graphviz diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of Ethyl (phenylthio)acetate.
Spectroscopic Data
The structural characterization of Ethyl (phenylthio)acetate is confirmed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the ethyl and the phenylthioacetate moieties.
Table 2: ¹H NMR Spectral Data of Ethyl (phenylthio)acetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| 3.65 | Singlet | 2H | -S-CH₂ -C=O |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| 7.20-7.40 | Multiplet | 5H | Aromatic Protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum further confirms the carbon framework of the molecule.
Table 3: ¹³C NMR Spectral Data of Ethyl (phenylthio)acetate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -O-CH₂-CH₃ |
| 36.5 | -S-CH₂ -C=O |
| 61.5 | -O-CH₂ -CH₃ |
| 127.0 | Aromatic CH |
| 129.0 | Aromatic CH |
| 130.0 | Aromatic CH |
| 135.0 | Aromatic C-S |
| 170.0 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
Table 4: Key IR Absorption Bands of Ethyl (phenylthio)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (ester) stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~690, ~740 | Strong | C-S stretch and aromatic C-H bend |
Mass Spectrometry (MS)
The mass spectrum of Ethyl (phenylthio)acetate would be expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 151, and the cleavage of the C-S bond.
Applications in Organic Synthesis and Drug Development
Ethyl (phenylthio)acetate is a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and potential drug candidates.
Intermediate in Heterocyclic Synthesis: The Gassman Indole Synthesis
While not a direct reactant in the classical Gassman indole synthesis, the structural motif of an α-thioether ester is central to this reaction for the synthesis of indoles. The Gassman synthesis involves the reaction of an aniline with a β-keto thioether to produce a 3-thioalkyl-substituted indole. This highlights the utility of compounds like Ethyl (phenylthio)acetate as precursors to key reagents in the construction of important heterocyclic scaffolds.
Below is a conceptual diagram of the Gassman indole synthesis.
